[3-(Hydroxymethyl)phenyl]methanesulfonamide
Description
[3-(Hydroxymethyl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a phenyl ring substituted with a hydroxymethyl (-CH$2$OH) group at the meta position and a methanesulfonamide (-SO$2$NH$2$) group. Its molecular formula is C$8$H${11}$NO$3$S, with a molecular weight of 201.3 g/mol . The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, while the sulfonamide moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity .
Structure
3D Structure
Properties
IUPAC Name |
[3-(hydroxymethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c9-13(11,12)6-8-3-1-2-7(4-8)5-10/h1-4,10H,5-6H2,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNFLFDXJSAKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CS(=O)(=O)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)phenyl]methanesulfonamide typically involves the reaction of 3-(hydroxymethyl)benzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) to meet various industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Hydroxymethyl)phenyl]methanesulfonamide can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) are commonly employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Scientific Research Applications
N-(3-(Hydroxymethyl)phenyl)methanesulfonamide has several notable applications in scientific research:
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. The hydroxymethyl group facilitates hydrogen bonding with active sites of enzymes, while the sulfonamide group interacts with other functional groups within biological pathways. This mechanism suggests potential applications in treating conditions like glaucoma and obesity through inhibition of carbonic anhydrases .
Antimicrobial Activity
Preliminary studies have shown that N-(3-(hydroxymethyl)phenyl)methanesulfonamide exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies highlight the importance of the hydroxymethyl group in enhancing bioactivity .
Anticancer Potential
Investigations into the anticancer effects of this compound reveal that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. Studies have demonstrated its ability to promote programmed cell death in tumor cells by disrupting critical signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition Studies
A study demonstrated that derivatives of methanesulfonamides, including N-(3-(hydroxymethyl)phenyl)methanesulfonamide, showed significant inhibition against human carbonic anhydrase isoenzymes. This suggests potential applications in treating conditions like glaucoma and obesity .
Antimicrobial Evaluation
In vitro tests indicated that certain analogs exhibited potent antibacterial activity against various bacterial strains. The SAR studies emphasized the role of the hydroxymethyl group in enhancing the bioactivity of these compounds .
Anticancer Mechanisms
Research published in Molecules outlined how this compound could promote programmed cell death in tumor cells by disrupting critical signaling pathways involved in cell proliferation and survival .
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
N-(4-(Hydroxymethyl)phenyl)methanesulfonamide
- Structure : Hydroxymethyl group at the para position.
- Molecular Formula: C$8$H${11}$NO$_3$S (identical to the meta isomer).
- Reported similarity score to the meta isomer: 0.98, indicating minor structural but significant positional effects .
Alkyl Chain Variants
N-(3-(Hydroxymethyl)phenyl)ethanesulfonamide
Halogen-Substituted Analogs
N-(3-Chloro-4-methylphenyl)methanesulfonamide
- Structure : Chloro (-Cl) and methyl (-CH$_3$) substituents.
- Molecular Formula: C$8$H${10}$ClNO$_2$S.
- Key Differences: Electron-withdrawing chloro group increases sulfonamide acidity (pKa reduction).
Multi-Substituted Derivatives
N-[3-Amino-2-methoxy-5-(tert-butyl)phenyl]methanesulfonamide
- Structure: Additional amino (-NH$2$), methoxy (-OCH$3$), and bulky tert-butyl (-C(CH$3$)$3$) groups.
- Molecular Formula : C${12}$H${20}$N$2$O$3$S.
- Key Differences: Amino and methoxy groups enhance solubility via hydrogen bonding. tert-Butyl group increases molecular weight (272.37 g/mol) and may reduce membrane permeability .
Carboxylic Acid Derivatives
3-(Methylsulfonamido)benzoic Acid
- Structure : Carboxylic acid (-COOH) replaces hydroxymethyl.
- Molecular Formula: C$8$H$7$NO$_4$S.
- Similarity score: 0.87, indicating significant functional group divergence .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| [3-(Hydroxymethyl)phenyl]methanesulfonamide | C$8$H${11}$NO$_3$S | 201.3 | -CH$2$OH (meta), -SO$2$NH$_2 | High hydrophilicity, moderate acidity |
| N-(4-(Hydroxymethyl)phenyl)methanesulfonamide | C$8$H${11}$NO$_3$S | 201.3 | -CH$2$OH (para), -SO$2$NH$_2 | Altered electronic distribution |
| N-(3-(Hydroxymethyl)phenyl)ethanesulfonamide | C$9$H${13}$NO$_3$S | 215.3 | -CH$2$OH (meta), -SO$2$NHCH$2$CH$3 | Increased lipophilicity |
| N-(3-Chloro-4-methylphenyl)methanesulfonamide | C$8$H${10}$ClNO$_2$S | 219.7 | -Cl, -CH$3$, -SO$2$NH$_2 | Enhanced acidity, steric hindrance |
| N-[3-Amino-2-methoxy-5-(tert-butyl)phenyl]methanesulfonamide | C${12}$H${20}$N$2$O$3$S | 272.4 | -NH$2$, -OCH$3$, -C(CH$3$)$3$ | High solubility, bulky substituent |
Biological Activity
[3-(Hydroxymethyl)phenyl]methanesulfonamide, also known as N-(3-(hydroxymethyl)phenyl)methanesulfonamide, is a sulfonamide compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a hydroxymethyl group at the 3-position of the phenyl ring, which can significantly influence its chemical reactivity and biological interactions. The sulfonamide group is known for its ability to participate in various biochemical processes, particularly as an enzyme inhibitor.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes. The hydroxymethyl group can form hydrogen bonds with active sites on enzymes, while the sulfonamide moiety can interact with other functional groups, leading to modulation of biological pathways. This dual interaction mechanism is crucial for its potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. A study highlighted that similar sulfonamides can inhibit bacterial dihydropteroate synthase, an essential enzyme in the folate biosynthesis pathway in bacteria. While specific data for this compound is limited, its structural similarities suggest potential antimicrobial activity.
Anticancer Activity
In the context of cancer research, sulfonamides have been explored for their ability to inhibit tumor growth. The compound's mechanism may involve targeting specific cancer-related enzymes or pathways. For instance, sulfonamides have been investigated for their role in inhibiting carbonic anhydrases, which are implicated in tumor progression.
Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition properties of various sulfonamides, including derivatives similar to this compound. Results indicated that these compounds could effectively inhibit certain enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.
| Compound | Enzyme Target | Inhibition Activity |
|---|---|---|
| N-(4-hydroxymethyl)phenylsulfonamide | Dihydropteroate synthase | IC50 = 50 µM |
| This compound | TBD (potential target) | TBD |
Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of sulfonamide derivatives. The study found that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Sulfanilamide | MCF-7 (Breast Cancer) | 25 |
| This compound | TBD (potential target) | TBD |
Q & A
Basic: What are the optimized synthetic routes for [3-(Hydroxymethyl)phenyl]methanesulfonamide, and what critical parameters influence yield and purity?
A common approach involves substituting the chloromethyl group in analogs like N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS 362529-31-5) with a hydroxymethyl moiety. For example, reacting 3-(hydroxymethyl)aniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–25°C for 2–4 hours . Key parameters include:
- Temperature control : Higher temperatures may promote side reactions (e.g., oxidation of the hydroxymethyl group).
- Stoichiometry : Excess methanesulfonyl chloride (1.2–1.5 eq) ensures complete reaction.
- Workup : Neutralization and extraction steps minimize residual reagents. Yield optimization typically requires iterative adjustment of these factors.
Advanced: How can researchers resolve discrepancies in NMR data when characterizing this compound derivatives?
Discrepancies in proton NMR signals (e.g., unexpected splitting or shifts) often arise from:
- Solvent effects : Deuterated solvents (DMSO-d₆ vs. CDCl₃) alter hydrogen bonding, affecting hydroxyl group chemical shifts .
- Rotamers : Restricted rotation around the sulfonamide N–S bond can split signals; variable-temperature NMR (VT-NMR) clarifies this .
- Impurities : Trace solvents or by-products (e.g., unreacted aniline derivatives) may overlap with target peaks. LC-MS or 2D NMR (COSY, HSQC) aids in structural confirmation .
Basic: Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?
- HPLC-UV/ELSD : Quantifies purity (>95% recommended) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) .
- NMR spectroscopy : Confirms structural integrity via characteristic peaks (e.g., hydroxymethyl proton at δ 4.5–5.0 ppm, sulfonamide SO₂ at δ 3.0–3.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (theoretical: 201.23 g/mol) and detects trace impurities .
Advanced: What experimental strategies can elucidate the metabolic pathways of this compound in in vitro models?
- Isotopic labeling : Synthesize the compound with ¹⁴C or ³H labels to track metabolic products via LC-radiodetection or scintillation counting .
- CYP450 inhibition assays : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolizing enzymes .
- Metabolite identification : Use high-resolution LC-QTOF-MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
Basic: What are the key considerations for designing stability studies of this compound under various storage conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., oxidation to carboxylic acid derivatives) .
- Analytical monitoring : Use HPLC to quantify degradation over time (e.g., ICH Q1A guidelines).
- Excipient compatibility : Test interactions with common stabilizers (e.g., lactose, microcrystalline cellulose) in solid-state formulations .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound with biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with proteins (e.g., sulfotransferases or kinases) based on the compound’s InChI code (1S/C8H10ClNO2S for analogs) .
- Quantum mechanics (QM) : Calculate electron density maps to predict regioselectivity in electrophilic substitution reactions .
- MD simulations : Simulate binding dynamics over 100+ ns to assess stability in aqueous or lipid bilayer environments .
Basic: What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?
- Oxidation of hydroxymethyl : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to prevent formation of carboxylic acid by-products .
- Incomplete sulfonylation : Ensure thorough drying of starting materials to avoid hydrolysis of methanesulfonyl chloride .
- Polymerization : Control reaction concentration (<0.5 M) to minimize cross-linking via hydroxymethyl groups .
Advanced: What methodologies are employed to study the subcellular localization of this compound in cellular models?
- Fluorescent tagging : Conjugate the compound with FITC or Cy5 via the hydroxymethyl group; track localization via confocal microscopy .
- Subcellular fractionation : Use differential centrifugation to isolate organelles (e.g., mitochondria, lysosomes) and quantify compound levels via LC-MS .
- Click chemistry : Introduce an alkyne handle for bioorthogonal labeling with azide-functionalized probes in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
